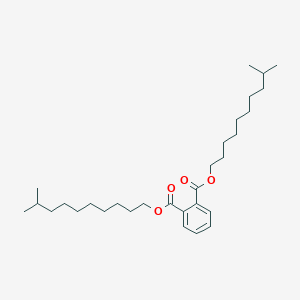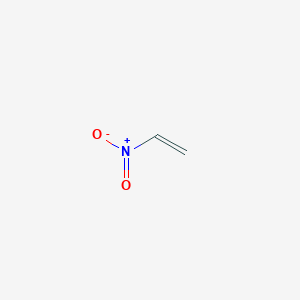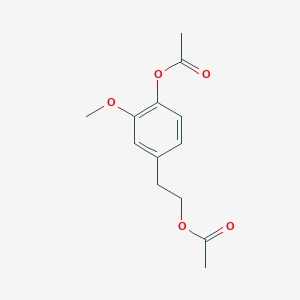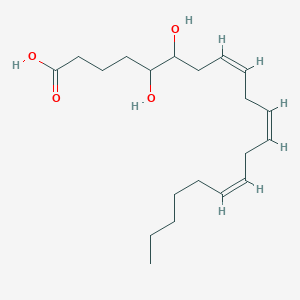
Diisoundecyl phthalate
Vue d'ensemble
Description
Diisoundecyl phthalate is a phthalate ester . Phthalate esters are esters of phthalic acid and are mainly used as plasticizers, primarily used to soften polyvinyl chloride . It is a high-molecular-weight diisoundecyl phthalate plasticizer . It is designed to provide good performance at high temperatures and good outdoor-weathering capabilities .
Applications De Recherche Scientifique
Plasticizer in Industry
DiUP, along with other high molecular weight phthalates such as diisodecyl phthalate (DiDP), diisononyl phthalate (DiNP), di2-propylheptyl phthalate (DHPH), and diisotridecyl phthalate (DTDP), are widely used in industry as plasticizers to improve the softness, elongation, and durability of rigid polymers, particularly polyvinyl chloride (PVC) .
Endocrine Disruption
Phthalates, including DiUP, are classified as endocrine-disrupting chemicals (EDCs) by the National Institute of Health, the World Health Organization, and other agencies . They may alter the homeostasis and the action of hormones and signaling molecules, causing adverse health outcomes .
Neurodevelopment Effects
Phthalates may interfere with neuroendocrine systems, such as thyroid hormone signaling or metabolism, causing disruption of neuronal differentiation and maturation . This increases the risk of behavioral and cognitive disorders, such as ADHD and autistic behaviors, reduced mental, psychomotor, and IQ development, and emotional problems .
Toxicokinetics
DiUP is rapidly and extensively metabolized to its major metabolites mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . The major metabolite excreted in the urine is MCiNP, suggesting that it could be a useful biomarker .
Environmental Exposure
Due to the increasing use of plastics around the world, exposure to DiUP in the environment has become common . Environmental regulations and scientific risk management for DiUP, which can be associated with endocrine disruption and various metabolic diseases, are urgently needed .
Distribution in Tissues
DiUP and its major metabolites are distributed in various tissues in significant quantities . This information is crucial for understanding the potential health impacts of DiUP exposure .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Diisoundecyl phthalate (DIUP) is a phthalate ester primarily used as a plasticizer to soften polyvinyl chloride . The primary targets of DIUP are endocrine systems, specifically the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play a crucial role in neurodevelopmental processes .
Mode of Action
DIUP, like other phthalates, acts as an endocrine disruptor . It interferes with hormone synthesis, transport, and metabolism . DIUP can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing neurological disorders . It interferes with nuclear receptors in various neural structures involved in controlling brain functions .
Biochemical Pathways
Phthalates, including DIUP, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates using microorganisms could play a significant role in their removal from the environment .
Pharmacokinetics
It’s known that phthalates are hazardous due to their ability to act as endocrine disruptors . They are being phased out of many products in the United States and European Union due to these health concerns .
Result of Action
The combination of effects associated with phthalates, including DIUP, is often referred to as 'phthalate syndrome’ . This syndrome can cause a number of developmental malformations . Phthalate esters are endocrine disruptors and can cause a number of developmental malformations .
Action Environment
DIUP is found in a number of products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles . The environmental factors, such as the presence of these products, can influence the action, efficacy, and stability of DIUP . The major route of degradation is expected to be biotic .
Propriétés
IUPAC Name |
bis(9-methyldecyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-25(2)19-13-9-5-7-11-17-23-33-29(31)27-21-15-16-22-28(27)30(32)34-24-18-12-8-6-10-14-20-26(3)4/h15-16,21-22,25-26H,5-14,17-20,23-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBAGUMSAPUZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242295 | |
| Record name | Diisoundecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisoundecyl phthalate | |
CAS RN |
96507-86-7 | |
| Record name | Diisoundecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096507867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisoundecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisoundecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















